molecular formula C25H20ClN3O5 B2734303 Methyl 2'-amino-1-(2-chlorobenzyl)-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate CAS No. 827001-05-8

Methyl 2'-amino-1-(2-chlorobenzyl)-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate

Cat. No.: B2734303
CAS No.: 827001-05-8
M. Wt: 477.9
InChI Key: VNWITODBHYRNNZ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Indoles are prevalent in many natural products and pharmaceuticals . The compound also contains a pyrano group, which is a six-membered heterocyclic ring containing an oxygen atom . Additionally, it has a carboxylate ester group, which could make it susceptible to hydrolysis under certain conditions .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For instance, the indole group could be introduced through a Fischer indole synthesis or a similar method . The pyrano group might be formed through a cyclization reaction . The carboxylate ester group could be introduced through an esterification reaction .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For instance, the ester group could undergo hydrolysis to form a carboxylic acid and an alcohol . The indole group could undergo electrophilic substitution reactions .

Scientific Research Applications

Synthesis and Chemical Properties

Research has been conducted on the synthesis of novel spiro compounds, including those related to Methyl 2'-amino-1-(2-chlorobenzyl)-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate. These studies often involve one-pot synthesis methods for creating a diverse range of spiro compounds characterized by their unique chemical structures and potential for various applications. For example, a study detailed the one-pot synthesis of novel spiro pyrano[2,3-d][1,3]thiazolo[3,2-a]pyrimidine derivatives, showcasing the chemical versatility and potential utility of spiro compounds in medicinal chemistry and material science (Li et al., 2014).

Pharmacological Activities

Another area of research involves examining the pharmacological activities of compounds with a spiro[indoline-3,4'-pyrano[3,2-c]pyridine] structure. These studies focus on identifying the potential therapeutic effects of such compounds, including their efficacy as inhibitors for specific proteins or enzymes implicated in disease pathways. For instance, derivatives of spiro compounds have been evaluated for their selectivity and efficacy as c-Met/ALK inhibitors, demonstrating significant potential in antitumor assays and pharmacological profiles (Li et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be a pharmaceutical, for example, its mechanism of action would depend on the biological target it interacts with. Indole derivatives are known to have a wide range of biological activities .

Properties

CAS No.

827001-05-8

Molecular Formula

C25H20ClN3O5

Molecular Weight

477.9

IUPAC Name

methyl 2-amino-1'-[(2-chlorophenyl)methyl]-7-methyl-2',5-dioxospiro[6H-pyrano[3,2-c]pyridine-4,3'-indole]-3-carboxylate

InChI

InChI=1S/C25H20ClN3O5/c1-13-11-18-19(22(30)28-13)25(20(21(27)34-18)23(31)33-2)15-8-4-6-10-17(15)29(24(25)32)12-14-7-3-5-9-16(14)26/h3-11H,12,27H2,1-2H3,(H,28,30)

InChI Key

VNWITODBHYRNNZ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=O)N1)C3(C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5Cl)C(=C(O2)N)C(=O)OC

solubility

not available

Origin of Product

United States

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